Home > Products > Screening Compounds P24674 > 8-Bromo-7-methylpurine
8-Bromo-7-methylpurine - 1784976-95-9

8-Bromo-7-methylpurine

Catalog Number: EVT-3147460
CAS Number: 1784976-95-9
Molecular Formula: C6H5BrN4
Molecular Weight: 213.038
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

8-Bromo-7-methylpurine is synthesized from 7-methylpurine through bromination reactions. It is classified under the category of halogenated purines, which are known for their potential biological activities, particularly in the context of drug development and biochemical research.

Synthesis Analysis

The synthesis of 8-Bromo-7-methylpurine typically involves the bromination of 7-methylpurine. The general method includes the following steps:

  1. Bromination Reaction:
    • Reagents: Bromine is commonly used as the brominating agent.
    • Solvents: Suitable solvents include acetic acid, chloroform, or less polar solvents like tetrahydrofuran and ethyl acetate. The choice of solvent can influence the yield and selectivity of the reaction.
    • Conditions: The reaction is generally conducted at room temperature or slightly elevated temperatures (up to 50 °C) to facilitate complete bromination while minimizing side reactions.
  2. Industrial Methods: In industrial settings, automated synthesis techniques are employed to enhance efficiency and scalability. Optimized reaction conditions are crucial for maximizing yield and purity, often utilizing advanced equipment for precise control over reaction parameters.
  3. Yield and Purity: Typical yields can reach up to 98%, with high purity levels achievable through careful control of reaction conditions .
Molecular Structure Analysis

The molecular structure of 8-Bromo-7-methylpurine can be described as follows:

  • Chemical Formula: C₇H₈BrN₅
  • Molecular Weight: Approximately 232.07 g/mol
  • Structural Features:
    • The compound consists of a purine base with a methyl group at the 7-position and a bromine atom at the 8-position.
    • The presence of these substituents affects both the electronic properties and steric hindrance around the purine ring, influencing its reactivity and interactions with biological targets.
Chemical Reactions Analysis

8-Bromo-7-methylpurine can participate in various chemical reactions:

  1. Substitution Reactions:
    • The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to new derivatives.
    • Common reagents for these reactions include sodium amide and potassium thiolate, typically conducted in polar aprotic solvents like dimethyl sulfoxide.
  2. Oxidation and Reduction Reactions:
    • The compound can undergo oxidation using agents like hydrogen peroxide or reduction with lithium aluminum hydride.
  3. Methylation Reactions:
    • Further methylation at the 7-position can be achieved under specific conditions, allowing for the synthesis of more complex derivatives.

Reaction Conditions

The choice of solvent, temperature, and reaction time are critical parameters that influence the outcome of these reactions. For instance, substitution reactions may require elevated temperatures (around 60 °C) for optimal yields.

Mechanism of Action

The mechanism of action for 8-Bromo-7-methylpurine primarily involves its interaction with biological molecules, particularly nucleic acids and proteins:

  1. Interaction with Enzymes:
    • It has been shown to interact with multidrug resistance-associated protein 1, which plays a significant role in drug transport across cell membranes.
  2. Inhibition Studies:
    • Research indicates that this compound may inhibit certain enzymes involved in nucleic acid metabolism, potentially leading to therapeutic applications in cancer treatment by overcoming drug resistance .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid.
  • Melting Point: Specific melting point data may vary but is generally within typical ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Analytical Techniques

Characterization methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Applications

8-Bromo-7-methylpurine has several notable applications across various scientific fields:

  1. Organic Synthesis:
    • Serves as a building block for synthesizing more complex organic molecules.
  2. Biological Research:
    • Investigated for its effects on cellular processes, particularly regarding its role in inhibiting drug transport mechanisms.
  3. Medicinal Chemistry:
    • Explored as a potential therapeutic agent in treating cancers associated with multidrug resistance.
  4. Material Science:
    • Utilized in developing new materials due to its unique chemical properties .
Synthetic Chemistry and Radiosynthesis Methodologies

Regioselective N7-Methylation Strategies for Purine Derivatives

Regioselective methylation at the N7 position of purine derivatives is complicated by the competitive formation of thermodynamically stable N9-isomers. Conventional methods using alkyl halides with potassium carbonate (K₂CO₃) typically yield N9:N7 isomer ratios of 1.5–3:1 due to preferential alkylation at the more nucleophilic N9 site [4] . To overcome this, recent approaches employ sterically hindered magnesium bases (e.g., 2,2,6,6-tetramethylpiperidine magnesium chloride, TMP·MgCl). These bulky bases deprotonate the N7 position selectively, enabling N7-methylation with [¹¹C]methyl triflate at up to 95% regioselectivity [4] [8]. This strategy minimizes chromatographic purification needs and is critical for producing radiochemically pure 8-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP).

Optimization of [¹¹C]Methylation for PET Tracer Production

Optimizing [¹¹C]methylation for 8-bromo-7-[¹¹C]methylpurine requires balancing reaction kinetics with the short half-life of carbon-11 (t₁/₂ = 20.4 min). Key parameters include:

  • Precursor concentration: 25–30 µmol of 6-bromopurine maximizes yield while minimizing by-products [3] .
  • Reaction time: 5 minutes at 100°C achieves near-complete conversion without significant radiolysis [3].
  • Radiolabeling efficiency: Decay-corrected radiochemical yields (RCYs) range from 22–35% when using optimized solvents (e.g., 2-methyltetrahydrofuran) .

Table 1: Solvent-Dependent Radiochemical Yields in [¹¹C]BMP Synthesis

SolventTemperature (°C)RCY (Decay-Corrected)N7:N9 Selectivity
THF10024–28%2.0:1
2-MeTHF10029–35%2.5:1
Ethyl Acetate10022–31%1.8:1
DMF10010–15%1.2:1

Comparative Analysis of Methylation Agents: [¹¹C]CH₃I vs. [¹¹C]CH₃OTf

The choice of methylation agent significantly impacts reaction efficiency and isomer distribution:

  • [¹¹C]CH₃I: Requires harsh conditions (140–180°C) in less polar solvents like THF or ethyl acetate. Even at elevated temperatures, conversion remains low (40–60%) with moderate N7-selectivity (≤2:1 N7:N9) [3] .
  • [¹¹C]CH₃OTf: As a stronger electrophile, it facilitates near-quantitative conversion at 100°C within 2–3 minutes. This agent enables N7-selectivity ratios up to 2.5:1 in 2-MeTHF and reduces side products [4] [8]. The higher reactivity of [¹¹C]CH₃OTf is essential for automated synthesis modules where rapid reaction kinetics are critical.

Solvent Systems and Reaction Conditions for Isomer Selectivity

Solvent polarity directly influences methylation regioselectivity. Screening of 14 solvents revealed:

  • Less polar solvents (THF, 2-MeTHF, ethyl acetate): Enhance N7-selectivity (ratios of 2–2.5:1) by stabilizing the transition state for N7-alkylation. 2-MeTHF outperforms others due to its higher boiling point (80°C) and lower water solubility, simplifying product isolation [8].
  • Polar aprotic solvents (DMF, acetonitrile): Favor N9-alkylation (ratios ≤1.2:1) due to enhanced solvation of the purine N9 anion .Temperature optimization is equally critical: reactions in 2-MeTHF at 100°C achieve 35% RCY, whereas temperatures below 80°C drop yields to <15% [3] .

Automation and Scalability in Radiosynthesis for Clinical Translation

Automated synthesis of [¹¹C]BMP uses TRACERlab™ FX2 C or similar modules to ensure reproducibility and compliance with Good Manufacturing Practice (GMP). Key advancements include:

  • Precursor handling: GMP-grade 6-bromo-7H-purine (purity >99%) is reacted with [¹¹C]CH₃OTf/TMP·MgCl in THF, followed by solid-phase extraction (C18 cartridges) for purification [4].
  • Scalability: Starting from 28–34 GBq of [¹¹C]CO₂, batches yield 2.3–3.9 GBq of [¹¹C]BMP at end-of-synthesis, sufficient for multiple human doses [4] .
  • Quality control: Analytical HPLC confirms radiochemical purity (>99%) and molar activity (197 ± 130 GBq/µmol) within 43 minutes total synthesis time [4]. Non-clinical toxicity studies in rats (single-dose, 2 mg/kg BMP) showed no adverse effects, supporting clinical translation [4].

Table 2: Automated Synthesis Output for Clinical-Grade [¹¹C]BMP

ParameterPerformance MetricClinical Relevance
Radiochemical Yield20.5 ± 5.2% (decay-corrected)Enables multi-dose batches
Molar Activity (EOS)197 ± 130 GBq/µmolReduces carrier-mediated toxicity
Synthesis Time43 minCompatible with C-11 half-life
Radiochemical Purity>99%Meets regulatory standards

Properties

CAS Number

1784976-95-9

Product Name

8-Bromo-7-methylpurine

IUPAC Name

8-bromo-7-methylpurine

Molecular Formula

C6H5BrN4

Molecular Weight

213.038

InChI

InChI=1S/C6H5BrN4/c1-11-4-2-8-3-9-5(4)10-6(11)7/h2-3H,1H3

InChI Key

OUADNYXXHOCEKH-UHFFFAOYSA-N

SMILES

CN1C2=CN=CN=C2N=C1Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.